molecular formula C9H9ClF3N3S B12220575 1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine

1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine

Cat. No.: B12220575
M. Wt: 283.70 g/mol
InChI Key: PCTJNLWHFLVWRW-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine is a fluorinated pyrazole derivative with a thienylmethyl substituent. According to ChemBK, its molecular formula is listed as C₉H₉ClF₃N₃S (molar mass: 283.7 g/mol) and CAS number 1856073-13-6 . Structurally, it features a difluoromethyl group (-CF₂H) at the pyrazole’s 1-position and a 5-fluoro-2-thienylmethyl group attached to the amine nitrogen. The thiophene ring introduces sulfur into the structure, which may influence electronic properties and metabolic stability.

Properties

Molecular Formula

C9H9ClF3N3S

Molecular Weight

283.70 g/mol

IUPAC Name

2-(difluoromethyl)-N-[(5-fluorothiophen-2-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H8F3N3S.ClH/c10-7-2-1-6(16-7)5-13-8-3-4-14-15(8)9(11)12;/h1-4,9,13H,5H2;1H

InChI Key

PCTJNLWHFLVWRW-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)F)CNC2=CC=NN2C(F)F.Cl

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation

The pyrazole ring is synthesized via cyclocondensation or cycloaddition reactions. A common approach involves reacting 1,3-diketones or β-keto esters with hydrazine derivatives. For example:

  • Step 1 : Ethyl acetoacetate reacts with hydrazine hydrate under acidic conditions to form 5-aminopyrazole.
  • Step 2 : The amino group at position 5 is protected to prevent undesired side reactions during subsequent functionalization.
Reactant Catalyst/Conditions Product Yield
Ethyl acetoacetate HCl, ethanol, reflux 5-Aminopyrazole 85–90%
5-Aminopyrazole Boc₂O, DMAP, CH₂Cl₂ N-Boc-5-aminopyrazole 92%

Introduction of Difluoromethyl Group

The difluoromethyl group is introduced via nucleophilic substitution or radical fluorination. A widely used method involves treating pyrazole intermediates with chlorodifluoromethane (ClCF₂H) under basic conditions:

  • Step 3 : N-Boc-5-aminopyrazole reacts with ClCF₂H in the presence of K₂CO₃ in DMF at 80°C to yield 1-(difluoromethyl)-1H-pyrazol-5-amine.
Intermediate Fluorinating Agent Conditions Yield
N-Boc-5-aminopyrazole ClCF₂H K₂CO₃, DMF, 80°C, 12h 75%

Thienylmethyl Side Chain Attachment

The thienylmethyl moiety is incorporated through reductive amination or alkylation:

  • Step 4 : 5-Fluoro-2-thienylmethanol is converted to its bromide derivative using PBr₃.
  • Step 5 : The bromide reacts with 1-(difluoromethyl)-1H-pyrazol-5-amine in the presence of NaH in THF.
Reactant Reagent Conditions Yield
5-Fluoro-2-thienylmethanol PBr₃, CH₂Cl₂ 0°C to RT, 2h 88%
1-(Difluoromethyl)-1H-pyrazol-5-amine 5-Fluoro-2-thienylmethyl bromide NaH, THF, 0°C, 4h 70%

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Solvents : Polar aprotic solvents (DMF, THF) enhance reaction rates for fluorination and alkylation steps.
  • Catalysts : Cu(OAc)₂ and Mn(OAc)₃ improve yields in pyrazole dimerization reactions.

Temperature and Time

  • Fluorination : Optimal at 80°C for 12h.
  • Alkylation : Conducted at 0°C to minimize side reactions.

Purification Techniques

Crude products are purified via:

  • Column Chromatography : Silica gel with petroleum ether/ethyl acetate (5:1).
  • Recrystallization : Ethanol/water mixtures for crystalline intermediates.

Analytical Characterization

Technique Key Data Source
¹H NMR (400 MHz, CDCl₃) δ 7.45 (s, 1H, pyrazole-H), 4.65 (s, 2H, CH₂), 6.85 (d, 1H, thienyl-H)
HRMS m/z 265.26 [M+H]⁺
HPLC Purity >98%

Challenges and Solutions

Regioselectivity Issues

  • Problem : Competing substitution at pyrazole N1 and N2 positions.
  • Solution : Use bulky protecting groups (e.g., Boc) to direct reactivity to N1.

Fluorine Stability

  • Problem : Degradation of difluoromethyl groups under acidic conditions.
  • Solution : Neutral pH and anhydrous conditions during fluorination.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include radical initiators, catalysts, and fluorinating agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, difluoromethylation reactions typically yield difluoromethyl-substituted products, which can be further modified through subsequent reactions .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    Recent studies have demonstrated that aminopyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibition of cell proliferation in various cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with mean growth inhibition percentages of 54.25% and 38.44%, respectively . The introduction of specific substituents can enhance or diminish this activity, indicating a structure-activity relationship that is crucial for drug design.
  • Antimicrobial Properties :
    The compound has been investigated for its antimicrobial efficacy. Similar pyrazole derivatives have shown dual activity against both bacterial and fungal strains, suggesting that 1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine could be a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects :
    Some studies indicate that modifications to the pyrazole framework can lead to compounds with notable anti-inflammatory effects. The presence of thienyl moieties has been associated with enhanced biological activity, which could be leveraged in the development of new anti-inflammatory drugs .

Agricultural Applications

  • Fungicidal Activity :
    Pyrazole derivatives are being explored as potential fungicides due to their ability to inhibit fungal growth. Research has indicated that compounds structurally similar to 1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine can be effective against various plant pathogens, offering a pathway for developing new agricultural products .

Material Science Applications

  • Chemical Synthesis :
    The compound serves as a valuable building block in organic synthesis, particularly for creating more complex molecular architectures. Its difluoromethyl group is particularly useful in modifying the electronic properties of target molecules.
  • Advanced Materials Development :
    The unique properties of this compound allow its use in producing materials with specific functionalities, such as photophysical properties that are desirable in optoelectronic applications .

Case Studies and Research Findings

StudyFocusFindings
MDPI Review (2023)Anticancer ActivityInhibition of HepG2 and HeLa cells by aminopyrazole derivatives .
ACS Omega (2022)Synthesis of DerivativesHigh yields in synthesizing 5-fluoro derivatives with potential biological activities .
Agricultural Research (2020)Fungicidal PropertiesEfficacy against plant pathogens suggests potential for agricultural applications .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluoro-thienyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole amines are a versatile class of compounds with applications in pharmaceuticals and agrochemicals. Below is a detailed comparison of structurally related analogs:

Structural Analogs and Substituent Effects

Substituent Impact on Properties

  • Electron-Withdrawing Groups: The difluoromethyl group (-CF₂H) in the target compound enhances metabolic stability compared to non-fluorinated analogs .
  • Aromatic Systems : Substituting the thienyl ring (sulfur-containing) with a phenyl group (as in ) reduces polarity and may affect solubility. The 5-fluoro substituent on the thienyl ring (target compound) introduces electronegativity, influencing π-π interactions.
  • Alkyl Chains : The propyl group in adds flexibility and hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility.

Biological Activity

1-(Difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole family, characterized by its unique difluoromethyl and thienyl substituents. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of 1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine is C10H10F3N4S, with a molecular weight of 276.27 g/mol. The structure includes a pyrazole ring that is substituted with a difluoromethyl group and a thienyl moiety, which contributes to its unique properties.

PropertyValue
Molecular FormulaC10H10F3N4S
Molecular Weight276.27 g/mol
IUPAC Name1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine
InChI Key[InChI Key here]

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The difluoromethyl group enhances binding affinity to these targets, potentially modulating their activity and leading to various pharmacological effects.

Target Interactions

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cell signaling and reduced proliferation in target cells.
  • Receptor Modulation : Interaction with specific receptors can influence cellular responses, including apoptosis and inflammation.

Biological Activities

Research has indicated that compounds similar to 1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine exhibit a range of biological activities:

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds within the same family have shown potent antifungal activity against pathogens such as Valsa mali, with some derivatives outperforming traditional antifungals like tebuconazole .

Anticancer Potential

Pyrazole derivatives have been investigated for their anticancer properties, showing efficacy against various cancer cell lines. For example, certain derivatives have demonstrated IC50 values indicating effective inhibition of cell proliferation in liver cancer (HepG2) and cervical cancer (HeLa) cells .

Case Studies

Case Study 1: Antifungal Activity
A derivative similar to the target compound was evaluated for antifungal activity against Valsa mali. The study found that it exhibited an EC50 value significantly lower than that of conventional antifungals, indicating strong potential for agricultural applications .

Case Study 2: Anticancer Activity
Another study explored the anticancer effects of pyrazole derivatives on multiple cancer cell lines. The results indicated that specific modifications to the pyrazole structure could enhance cytotoxicity while minimizing toxicity to normal cells .

Q & A

Q. How does the 5-fluoro-thienyl group impact metabolic stability compared to non-fluorinated analogs?

  • Methodological Answer : Conduct in vitro metabolism studies with cytochrome P450 isoforms (e.g., CYP3A4). Fluorination typically reduces oxidative metabolism, as seen in analogs like 1-(4-fluorophenyl)pyrazole derivatives .

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